
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol” is a chemical compound with the IUPAC name 1-(2-(tert-butyl)-2H-tetrazol-5-yl)methanamine . It has a molecular weight of 155.2 . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Synthesis Analysis
An approach for the total synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne was reported . For the first time, a representative of the 2,5-disubstituted tetrazoles, namely, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole (L), has been found to participate in oxidative dissolution of copper powder in homometalic systems .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 . The compound has been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound has been found to participate in oxidative dissolution of copper powder in homometalic systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.2 . It is a liquid at room temperature . The solubility of the ligand in different organic solvents is determined, showing a high solubility in MeOH which decreases with the lipophilicity of the solvent .Applications De Recherche Scientifique
Structural Characterization and Hydrogen Bonding
The compound has been studied for its structural properties and its capability to engage in hydrogen bonding. For instance, the structural analysis of certain antihypertensive drugs has highlighted the importance of intermolecular O—H⋯N and N—H⋯N hydrogen bonding, which is significant for stabilizing their crystalline structures (Tessler & Goldberg, 2004).
Coordination Chemistry and Complex Formation
Research on tetrazolylacetic acids and their esters has led to the development of water-soluble palladium(II) complexes. This demonstrates the potential of tetrazolyl compounds in forming complexes with metals, which could be valuable for catalysis and material science applications (Protas et al., 2017).
Molecular Synthesis and Reactivity
The synthesis and characterization of various compounds, including losartan and its derivatives, have been explored, where tetrazolyl methanol derivatives serve as key intermediates. These studies are crucial for developing new pharmaceuticals and understanding the molecular basis of drug action (Sieroń et al., 2004).
Thermal Decomposition and Stability Analysis
The thermal decomposition behavior of palladium(II) complexes featuring tetrazolylacetic acids and their esters has been examined, providing insights into their stability and decomposition mechanisms. This information is crucial for the safe handling and application of these compounds in various industrial processes (Protas et al., 2017).
Organic Synthesis and Chemical Transformations
Tetrazolyl methanol derivatives have been applied in organic synthesis, demonstrating their utility in constructing complex organic frameworks. This includes the synthesis of vicinally trisubstituted all-cis-bis(hydroxymethyl)-cyclopentenols and their derivatives, showcasing the versatility of tetrazolyl compounds in organic chemistry (Gimazetdinov et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The developed approach to the synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne can be used for obtaining different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g. thiophenes, pyrroles, furans etc.), as well as tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers .
Propriétés
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPRICPWFJSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
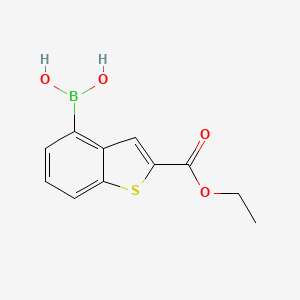

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
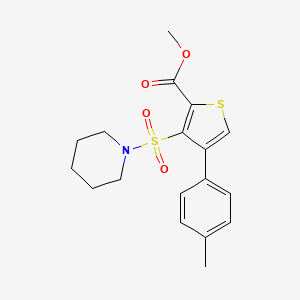

triazin-4-one](/img/structure/B2636483.png)
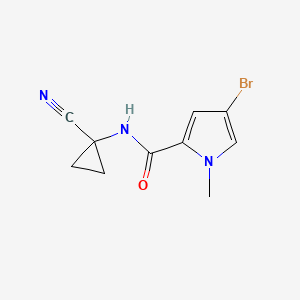
![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)

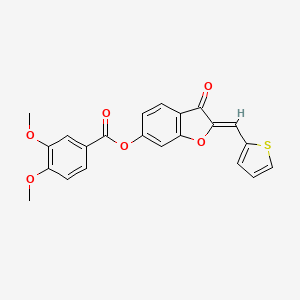
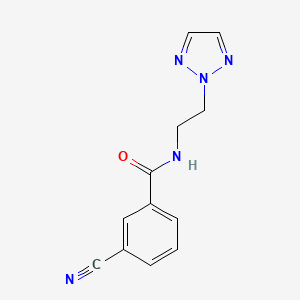
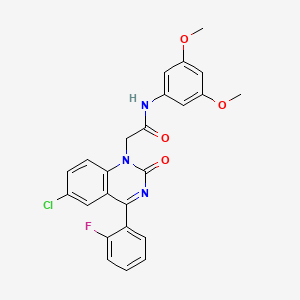
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)
